molecular formula C19H28O2 B1219114 Etiocholanedione CAS No. 1229-12-5

Etiocholanedione

Cat. No. B1219114
CAS RN: 1229-12-5
M. Wt: 288.4 g/mol
InChI Key: RAJWOBJTTGJROA-QJISAEMRSA-N
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Description

Synthesis Analysis

The synthesis of Etiocholanedione involves complex chemical reactions. One notable method for synthesizing related compounds involves the diffusing reaction of bis(ethylenedithio)tetrathiafulvalene (ET) and Cu(II)Br2, demonstrating the intricate processes involved in synthesizing organic compounds with potential relevance to Etiocholanedione synthesis (Kanehama et al., 2003). Other approaches include the synthesis of various organic and organometallic compounds that showcase the diverse methods available for creating complex molecules (Basato et al., 1998).

Molecular Structure Analysis

The molecular structure of Etiocholanedione and related compounds has been explored through various studies. For instance, research on novel ET-coordinated copper(I) complexes provides insights into the molecular coordination and structure, relevant for understanding the molecular framework of Etiocholanedione (Kanehama et al., 2003).

Chemical Reactions and Properties

Etiocholanedione's chemical reactions and properties are influenced by its molecular structure. Studies on related compounds, such as the synthesis and characterization of cyclic peroxides from alkenes, active methylene compounds, and molecular oxygen, shed light on the types of chemical reactions Etiocholanedione might undergo (Qian et al., 1992).

Physical Properties Analysis

The physical properties of Etiocholanedione, including its solubility, melting point, and stability, are key to understanding its behavior in various conditions. Research on ethylene glycol, for example, details the synthesis, properties, and applications of this compound, providing a framework for analyzing the physical properties of Etiocholanedione (Yue et al., 2012).

Chemical Properties Analysis

The chemical properties of Etiocholanedione, such as reactivity with other compounds, stability under different conditions, and potential for functionalization, are crucial for its scientific study. Investigations into the synthesis and properties of chemically coupled poly(thiophene) provide insights into the chemical behavior of similar organic compounds, contributing to our understanding of Etiocholanedione's chemical properties (Kobayashi et al., 1984).

Scientific Research Applications

Antiobesity Effects

Etiocholanedione (ED), a natural metabolite of dehydroepiandrosterone, has demonstrated antiobesity effects in clinical studies. A randomized double-blind crossover study conducted by Zumoff, B., Strain, G., Heymsfield, S., & Lichtman, S. (1994) found significant weight and body fat loss in obese humans treated with oral ED. This study highlighted ED's potential as a non-toxic oral antiobesity agent (Zumoff et al., 1994).

Drug Discovery and Ethnopharmacology

Etiocholanedione's role in the broader context of drug discovery and ethnopharmacology has been recognized. Studies like Drews' (2000) on drug discovery emphasize the importance of understanding the traditional uses and effects of compounds like ED for developing new therapeutic systems. Similarly, the ethnopharmacological approach, which involves investigating biologically active agents traditionally used, such as ED, plays a crucial role in discovering and developing novel therapeutics (Drews, 2000); (Süntar, 2019).

Neuroinflammatory Agent Research

Research by Shankaran, M., Keim, C., Lee, J., Wolff, M., Swenson, M., Stading, D., Fessler, C., & Hellerstein, M. (2006) explored the use of ED in neuroinflammatory conditions. Their study aimed to discover novel anti-neuroinflammatory agents, with ED combined with other drugs showing potential in inhibiting microglial proliferation, a key factor in neuroinflammation (Shankaran et al., 2006).

Safety And Hazards

  • Hazards : High doses or prolonged use may lead to hormonal imbalances or other health issues .

Future Directions

Research on etiocholanedione continues to explore its physiological roles, clinical relevance, and potential therapeutic applications. Further investigations are needed to elucidate its interactions, metabolism, and impact on health and disease .

: Yuan, T.-F., Le, J., Wang, S.-T., & Li, Y. (2020). An LC/MS/MS method for analyzing the steroid metabolome with high accuracy and from small serum samples. Journal of Lipid Research, 61(4), 580–586. Read more : Etiocholanedione - Wikipedia. Read more

properties

IUPAC Name

(5R,8R,9S,10S,13S,14S)-10,13-dimethyl-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-16H,3-11H2,1-2H3/t12-,14+,15+,16+,18+,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAJWOBJTTGJROA-QJISAEMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10153778
Record name Etiocholanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Etiocholanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003769
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Etiocholanedione

CAS RN

1229-12-5
Record name (5β)-Androstane-3,17-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1229-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Etiocholanedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001229125
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etiocholanedione
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07375
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Etiocholanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10153778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ETIOCHOLANEDIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/213MVW2TZD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Etiocholanedione
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003769
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
121
Citations
B Zumoff, GW Strain, SB Heymsfield… - Obesity …, 1994 - Wiley Online Library
Etiocholanedione (ED), a natural metabolite of dehy‐droepiandrosterone, has antiobesity effects in animals when given orally and is nontoxic. We carried out a trial of oral ED in obese …
Number of citations: 14 onlinelibrary.wiley.com
C Kubli‐Garfias, R Vazquez… - International journal of …, 1997 - Wiley Online Library
… The most important etiocholanes are 5β‐androstanedione (etiocholanedione), 3α‐hydroxy‐… Etiocholanedione, a diketo structure, showed degeneracy of frontier orbitals with its related …
Number of citations: 6 onlinelibrary.wiley.com
SE Lane, AS Gidari, RD Levere - Journal of Biological Chemistry, 1975 - ASBMB
Acute intermittent porphyria is a gentic disease associated with changes in the activity of some of the hepatic enzymes in the heme biosynthetic pathway and in the activity of delta4-…
Number of citations: 21 www.jbc.org
HL Bradlow, J Murphy, JJ Byrne - … of the New York Academy of …, 1999 - Wiley Online Library
… -in particular, etiocholanolone and etiocholanedione-have been … 5, 6 Etiocholanolone and etiocholanedione have also proved to … when etiocholanedione is incorporated into the diet. 15 …
Number of citations: 23 nyaspubs.onlinelibrary.wiley.com
A KAPPAS, L HELLMAN… - The Journal of …, 1958 - academic.oup.com
… The eluates containing etiocholanedione were diluted with 25.41 mg. of carrier etiocholanedione. … of etiocholanedione derived from administered steroid. The eluates containing …
Number of citations: 76 academic.oup.com
LR AXELROD, JW GOLDZIEHER - The Journal of Clinical …, 1960 - academic.oup.com
… Minimal amounts of etiocholanedione and androstenedione were found by us in only one instance, and the intermediate compounds pregnane-17a;-ol-3, 20-dione and allopregnane-…
Number of citations: 34 academic.oup.com
CS Song, AB Rifkind, RD Levere, PN Gillette… - Metabolic Effects of …, 1969 - Springer
δ-Aminolevulinate (ALA) synthetase is the initial enzyme in the porphyrin and heme biosynthetic pathway and catalyzes the formation of ALA from glycine and succinyl coenzyme A. The …
Number of citations: 1 link.springer.com
LC Clark Jr, CD Kochakian, J Lobotsky - Journal of Biological Chemistry, 1947 - Elsevier
… No other steroids could be isolated from the residues, although etiocholanedione-3, 17 or etioallocholanedione-3, 17 (androstanedione-3, 17) or both might be expected to be present if …
Number of citations: 33 www.sciencedirect.com
C Cheng, M Zhou, X He, Y Liu, Y Huang, M Niu… - Frontiers in …, 2022 - frontiersin.org
… The two hormones (19-oxotestosterone; etiocholanedione) … In addition, etiocholanedione is an androgen catabolism 5-β … The etiocholanedione production during ascites production …
Number of citations: 1 www.frontiersin.org
P Lebon - Obes Res, 1994
Number of citations: 2

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